Ablsp

Description

Ablsp (hypothetical compound name for illustrative purposes) is a pharmaceutical reference standard or impurity compound used in quality control testing for drug development and manufacturing.

This compound is likely characterized by rigorous analytical protocols, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS), to confirm identity, purity, and stability. Its synthesis, storage, and application would adhere to pharmacopeial guidelines, such as those outlined by the United States Pharmacopeia (USP) or the International Council for Harmonisation (ICH) .

Properties

CAS No. |

87468-57-3 |

|---|---|

Molecular Formula |

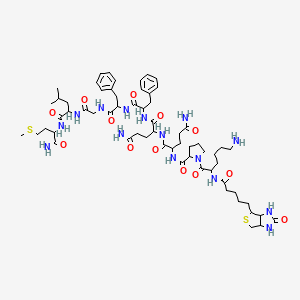

C62H93N15O13S2 |

Molecular Weight |

1320.6 g/mol |

IUPAC Name |

N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[1-[6-amino-2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C62H93N15O13S2/c1-36(2)31-43(58(86)70-39(54(66)82)27-30-91-3)69-52(81)34-67-55(83)44(32-37-15-6-4-7-16-37)73-59(87)45(33-38-17-8-5-9-18-38)74-57(85)40(23-25-49(64)78)71-56(84)41(24-26-50(65)79)72-60(88)47-20-14-29-77(47)61(89)42(19-12-13-28-63)68-51(80)22-11-10-21-48-53-46(35-92-48)75-62(90)76-53/h4-9,15-18,36,39-48,53H,10-14,19-35,63H2,1-3H3,(H2,64,78)(H2,65,79)(H2,66,82)(H,67,83)(H,68,80)(H,69,81)(H,70,86)(H,71,84)(H,72,88)(H,73,87)(H,74,85)(H2,75,76,90) |

InChI Key |

RLLIICTVTZJCRU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CCCCC4C5C(CS4)NC(=O)N5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : Ablsp is synthesized by the combination of aluminum and phosphorus elements. The reaction is as follows :

4Al+P4→4AlP

Caution must be taken to avoid exposing the AlP to any sources of moisture, as this generates toxic phosphine gas.

Industrial Production Methods: : Industrially, this compound is produced in large quantities using the same reaction. The process involves heating aluminum and phosphorus in a controlled environment to prevent exposure to moisture and air .

Chemical Reactions Analysis

Types of Reactions: : Ablsp undergoes several types of chemical reactions, including:

Oxidation: this compound reacts with oxygen to form aluminum oxide and phosphine gas.

Hydrolysis: This compound reacts with water to produce aluminum hydroxide and phosphine gas.

Common Reagents and Conditions: : The common reagents used in these reactions include water and acids. The conditions typically involve ambient temperature and pressure, but care must be taken to handle the compound in a dry environment to prevent unwanted reactions .

Major Products Formed: : The major products formed from these reactions are aluminum hydroxide and phosphine gas .

Scientific Research Applications

Ablsp has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other aluminum compounds.

Biology: Studied for its toxic effects on living organisms.

Medicine: Investigated for its potential use in pest control due to its toxic properties.

Mechanism of Action

The mechanism by which Ablsp exerts its effects involves the release of phosphine gas when it comes into contact with moisture. Phosphine gas is highly toxic and interferes with cellular respiration in living organisms, leading to their death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ablsp with structurally or functionally related pharmacopeial compounds based on generalized properties derived from analogous standards:

Key Findings:

Functional Similarities: All three compounds serve as CRMs for validating analytical methods and ensuring compliance with pharmacopeial monographs. Documentation requirements (e.g., CoA, spectral data) are consistent across these standards, emphasizing traceability and reproducibility .

Divergences in Analytical Focus: Methyl Salicylate Related Compound A prioritizes UV-Vis and FT-IR for quantifying volatile impurities, whereas Balsalazide USP Related Compound A relies on MS for structural confirmation of synthetic byproducts .

Regulatory and Synthesis Challenges: this compound’s stability under stress conditions (e.g., heat, light) may require specialized storage protocols, a common hurdle for reactive impurities . Unlike Balsalazide’s USP-defined synthesis pathway, this compound’s synthesis might involve proprietary or non-disclosed methods, complicating third-party verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.